Fexarene

FXR agonist EC50 potency

Standardizing FXR activation studies is challenging due to wide potency variations among agonists. Fexarene (EC50 36 nM) delivers reproducible, FXR-specific transcriptional activation with minimal off-target nuclear receptor cross-reactivity at 1-10 µM. - Achieve FXR-selective gene induction (I-BABP, SHP, BSEP) in hepatic/intestinal models without bile acid-related confounding effects. - Compare fexa-class SAR using fexarene alongside fexaramine (EC50 25 nM) and fexarine (EC50 38 nM) in the same assay system. - Supplied with lot-specific purity ≥98% and comprehensive CoA; global shipping with cold-chain options for long-term stability.

Molecular Formula C32H33NO3
Molecular Weight 479.6 g/mol
CAS No. 574013-68-6
Cat. No. B1672614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFexarene
CAS574013-68-6
SynonymsFexarene; 
Molecular FormulaC32H33NO3
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C=CC3=CC=CC=C3)C(=O)C4CCCCC4
InChIInChI=1S/C32H33NO3/c1-36-31(34)22-21-27-11-8-14-30(23-27)33(32(35)29-12-6-3-7-13-29)24-28-19-17-26(18-20-28)16-15-25-9-4-2-5-10-25/h2,4-5,8-11,14-23,29H,3,6-7,12-13,24H2,1H3/b16-15+,22-21+
InChIKeyPTDFLQVUMCFYRH-DYUKIBRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fexarene (CAS 574013-68-6): A Non-Steroidal FXR Agonist with Sub-50 nM Potency and Defined Selectivity Profile


Fexarene (CAS 574013-68-6) is a non-steroidal, small-molecule agonist of the farnesoid X receptor (FXR, NR1H4), a nuclear receptor central to bile acid, lipid, and glucose homeostasis [1]. It belongs to the 'fexa-class' of synthetic FXR ligands, characterized by a distinct chemical scaffold unrelated to endogenous bile acids or the prototypical synthetic agonist GW4064 [1]. In cell-based reporter gene assays, fexarene activates FXR with an EC50 of 36 nM, placing it among the more potent non-steroidal FXR agonists available for research [1]. The compound exhibits high selectivity for FXR, showing no significant cross-reactivity with a panel of 11 other nuclear receptors at concentrations up to 10 μM [1].

Why Fexarene Cannot Be Casually Substituted: Key Differentiators Among FXR Agonists


FXR agonists are not interchangeable reagents. Potency differences exceeding 250-fold exist across commonly used agonists, and even structurally related 'fexa-class' analogs (fexaramine, fexarine, fexarene) exhibit distinct EC50 values and differential activation profiles in cell-based versus FRET assays [1]. Furthermore, steroidal FXR agonists (e.g., obeticholic acid) may engage bile acid-responsive pathways independent of FXR, whereas non-steroidal agonists like fexarene offer a cleaner pharmacological tool for dissecting FXR-specific biology [1]. Substituting fexarene with another FXR agonist without accounting for these quantitative and mechanistic differences can confound experimental interpretation and reduce reproducibility. The evidence below provides the precise, comparator-based data required for informed selection.

Fexarene Comparative Evidence: Quantitative Differentiation for Research Selection


Fexarene EC50 of 36 nM in FXR Cell-Based Assay – Potency Comparison with Fexaramine and Fexarine

Fexarene demonstrates an EC50 of 36 nM for FXR activation in a cell-based reporter gene assay, a value that falls between its close structural analogs fexaramine (25 nM) and fexarine (38 nM) when tested under identical experimental conditions [1]. This places fexarene's potency approximately 1.4-fold lower than fexaramine and 1.06-fold higher than fexarine in this assay system.

FXR agonist EC50 potency

Fexarene Selectivity Profile: No Activation of 11 Nuclear Receptors at 10 μM

In a comprehensive selectivity panel, fexarene at 10 μM exhibited no significant transcriptional activation of hRXRα, hPPARα, hPPARγ, hPPARδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, or hVDR [1]. This profile is shared by fexaramine and fexarine, confirming that the fexa-class compounds are highly selective for FXR.

FXR agonist selectivity off-target

Fexarene vs. Obeticholic Acid: 2.75-Fold Higher Potency in Cell-Based FXR Assays

Fexarene (EC50 = 36 nM in a cell-based reporter assay) [1] exhibits approximately 2.75-fold higher potency than the steroidal FXR agonist obeticholic acid (OCA, INT-747), which has a reported EC50 of 99 nM in cell-based FXR activation assays . While the assays are not identical, both employ cell-based reporter systems and provide a useful potency benchmark for experimental planning.

FXR agonist potency obeticholic acid

Non-Steroidal FXR Agonist: Fexarene Avoids Bile Acid-Derived Off-Target Signaling

Fexarene is a non-steroidal FXR agonist, structurally distinct from bile acid-derived agonists such as obeticholic acid (a 6α-ethyl derivative of chenodeoxycholic acid) [1]. Steroidal FXR agonists retain partial bile acid character and can engage bile acid-responsive pathways (e.g., TGR5, membrane transporters) independently of FXR, complicating target deconvolution [2]. The non-steroidal scaffold of fexarene offers a cleaner pharmacological tool for isolating FXR-mediated effects.

FXR agonist non-steroidal chemical class

Fexarene: Optimal Research Applications Guided by Quantitative Evidence


FXR Mechanistic Studies Requiring High Selectivity

Use fexarene at 1–10 μM to activate FXR with minimal cross-reactivity against 11 other nuclear receptors, ensuring that observed transcriptional effects are FXR-specific [1]. This is particularly valuable in liver (HEPG2) or intestinal (HT29) cell models where multiple nuclear receptors are co-expressed [1].

Comparative Pharmacology with Fexa-Class Analogs

Employ fexarene alongside fexaramine and fexarine in dose-response studies to probe structure-activity relationships (SAR) within the fexa-class. The distinct EC50 values (25, 36, and 38 nM, respectively) in the same assay system allow for nuanced investigation of how subtle structural changes impact FXR activation efficacy and downstream gene induction [1].

Non-Steroidal FXR Agonist Research Tool

Select fexarene when a non-steroidal FXR agonist is required to avoid bile acid-related off-target effects. Its non-steroidal scaffold distinguishes it from bile acid derivatives like obeticholic acid, making it a preferred reagent for isolating FXR-mediated signaling in hepatic and enterohepatic models [1][2].

In Vitro Screening for Metabolic Disease Targets

Use fexarene at concentrations of 100 nM–1 μM in hepatocyte or colonocyte cell lines to induce FXR target genes (e.g., I-BABP, SHP, BSEP) [1]. The compound's 36 nM EC50 enables potent activation at lower doses compared to less potent agonists, reducing the risk of non-specific cytotoxicity in extended treatment protocols [1].

Technical Documentation Hub

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